N-(2-bromophenyl)prop-2-ynamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
N-(2-bromophenyl)prop-2-ynamide |
InChI |
InChI=1S/C9H6BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h1,3-6H,(H,11,12) |
InChI Key |
WFWDQRWHBQZSKS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
The Significance of Ynamides in Modern Synthetic Chemistry
Ynamides, characterized by a nitrogen atom directly attached to an alkyne, have garnered considerable attention as powerful and versatile intermediates in organic synthesis. nih.govrsc.org Their surge in popularity can be attributed to a unique balance of stability and reactivity, a significant improvement over their more labile predecessors, the ynamines. researchgate.net The presence of an electron-withdrawing group on the nitrogen atom tempers the high reactivity of the alkyne, rendering ynamides more stable and easier to handle. researchgate.net
This stability, however, does not diminish their synthetic utility. The electronic nature of the ynamide triple bond, polarized by the adjacent nitrogen atom, makes it susceptible to a highly regioselective attack by a wide array of nucleophiles and electrophiles. nih.gov This predictable reactivity has been harnessed in a multitude of transformations, including:
Cycloaddition Reactions: Ynamides readily participate in various cycloaddition reactions to construct complex heterocyclic frameworks.
Cyclization and Rearrangement Reactions: Intramolecular reactions of ynamides provide access to diverse ring systems. researchgate.net
Hydro-heteroatom Addition Reactions: The addition of a range of heteroatom nucleophiles across the ynamide triple bond is a facile process. rsc.org
The versatility of ynamides has established them as indispensable tools for the rapid assembly of structurally complex nitrogen-containing molecules, particularly in the synthesis of valuable N-heterocycles. rsc.orgresearchgate.net
The Directing Role of the Ortho Bromoaryl Functionality
The presence of a bromine atom at the ortho position of the phenyl ring in N-(2-bromophenyl)prop-2-ynamide is a key design feature that significantly influences its reactivity and directs its synthetic transformations. This ortho-bromoaryl group can participate in a variety of powerful bond-forming reactions, primarily through the agency of transition metal catalysis.
One of the most significant roles of the ortho-bromo substituent is its ability to act as a linchpin for intramolecular cyclization reactions. rsc.org Palladium-catalyzed processes, for example, can activate the carbon-bromine bond, initiating a cascade of events that can lead to the formation of new heterocyclic rings. This strategy has been successfully employed in the synthesis of indoles and other fused nitrogen-containing systems.
Furthermore, the ortho-bromoaryl moiety, in conjunction with a neighboring functional group, can serve as a precursor to highly reactive intermediates such as benzynes. acs.org The generation of benzyne (B1209423) from 2-bromophenyl derivatives under specific conditions opens up a rich field of cycloaddition and insertion reactions, allowing for the construction of complex polycyclic aromatic systems. acs.org The strategic placement of the ynamide functionality in close proximity to this benzyne precursor offers tantalizing possibilities for novel intramolecular trapping reactions.
An Overview of Research Directions for N 2 Bromophenyl Prop 2 Ynamide
General Strategies for N-Aryl Ynamide Synthesis
The formation of the N-aryl ynamide linkage can be achieved through several primary strategies, most notably through the acylation of anilines or via modern copper-catalyzed coupling reactions.
Acylation Reactions in N-Aryl Ynamide Formation
A fundamental approach to forming N-aryl amides is the acylation of an amine with an acyl chloride. nih.govnih.gov In the context of this compound, this involves the reaction of 2-bromoaniline (B46623) with prop-2-ynoyl chloride. This method is a direct application of Schotten-Baumann-type reactions where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. The choice of solvent can range from chlorinated solvents like dichloromethane (B109758) to ethers or aromatic hydrocarbons, depending on the solubility of the substrates. While direct, this method can sometimes be limited by the stability of the acyl chloride and potential side reactions. For instance, propioloyl chloride itself can be reactive and may require careful handling.
Recent advancements have explored one-pot procedures where primary arylamines are first treated with an arylsulfonyl chloride and then an acyl chloride under solvent-free conditions to produce N-acyl-N-arylsulfonamides in high yields. researchgate.net While this produces a more complex sulfonamide structure, the underlying principle of acylation remains a core synthetic tool.
Copper-Mediated Coupling Approaches
Copper-catalyzed reactions have emerged as powerful and versatile methods for the synthesis of ynamides, offering milder conditions and broader substrate scope compared to some traditional methods. nih.govbrad.ac.uk
A highly effective and general route to ynamides involves the copper-mediated coupling of 1,1-dibromo-1-alkenes with various nitrogen nucleophiles. nih.govcapes.gov.brnih.gov This reaction provides a straightforward pathway to a wide array of ynamides under relatively mild conditions. nih.gov For the synthesis of this compound, this would conceptually involve coupling a suitable nitrogen-containing precursor derived from 2-bromoaniline with 1,1-dibromoprop-1-ene.
The reaction typically employs a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand like 1,10-phenanthroline (B135089) or a diamine. A base is required to facilitate the reaction. This method is advantageous as 1,1-dibromo-1-alkenes act as effective alkynylating agents. nih.govcapes.gov.br The reaction tolerates a variety of nitrogen nucleophiles, including amides, sulfonamides, and carbamates. This versatility makes it a cornerstone in modern ynamide synthesis. brad.ac.ukrsc.org
Table 1: Representative Conditions for Copper-Mediated Ynamide Synthesis from 1,1-Dibromo-1-alkenes
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| CuI / DMEDA | Cs₂CO₃ | Dioxane | 60-70 | 24-48 | 60-90 |
| CuI / 1,10-phenanthroline | K₃PO₄ | Toluene | 60-95 | 12-24 | 70-95 |
| CuSO₄ / 1,10-phenanthroline | K₃PO₄ | Toluene | 80 | 24 | 36-85 |
This table presents a summary of typical conditions and is not exhaustive.
Oxazolidin-2-ones are important chiral auxiliaries and have also been employed as effective nitrogen nucleophiles in copper-catalyzed N-arylation reactions to form ynamides. researchgate.netorganic-chemistry.org In this approach, an N-unsubstituted oxazolidinone can be coupled with an aryl halide, such as 1,2-dibromobenzene, in a copper-catalyzed process. Subsequent reaction steps would then be required to introduce the propargyl group.
More directly, an N-alkynyl oxazolidinone could be synthesized and then coupled with an aryl halide. However, a more common strategy involves the direct coupling of an oxazolidinone with a suitable alkynylating agent. Oxazolidin-2-one has been shown to be an efficient ligand itself in CuI-catalyzed amidation of aryl halides, highlighting its dual role in facilitating such transformations. researchgate.net The resulting N-aryl oxazolidinone is a stable intermediate that can be further manipulated. The synthesis of ynamides derived from oxazolidinones often proceeds in good yields and is compatible with a range of functional groups. organic-chemistry.org
Precursor Synthesis and Functional Group Interconversions Leading to this compound
The synthesis of the target molecule often relies on the availability and modification of key precursors. Isotopic labeling, for instance, is crucial for mechanistic studies and as internal standards in analytical chemistry.
Synthesis of Deuterium-Labelled Ynamide Precursors
The preparation of deuterium-labeled compounds is of significant interest for mechanistic investigations and metabolic studies. nih.govprinceton.edunih.gov For this compound, labeling can be introduced on either the aryl ring or the propargyl moiety.
Labeling the Aryl Ring: The synthesis of a deuterated 2-bromoaniline precursor can be achieved through various methods. One approach is the direct H-D exchange on aniline (B41778) itself followed by bromination. More specific methods, like directed ortho-metalation, have been used for the regiospecific synthesis of deuterated compounds like 2-bromobenzylamine, which could be adapted for 2-bromoaniline. researchgate.net Aniline-d5 is a commercially available starting material that can be used to synthesize a variety of deuterated aniline derivatives, including what would be needed for a deuterated 2-bromoaniline precursor. nih.gov
Labeling the Alkyne: To label the propargyl group, one could start with a deuterated version of propiolic acid or propargyl alcohol. wikipedia.org Propiolic acid can be synthesized by the oxidation of propargyl alcohol. Deuterium can be introduced at the terminal alkyne position via base-catalyzed exchange with D₂O. The resulting deuterated propiolic acid can then be converted to its corresponding acyl chloride for acylation reactions or used in decarboxylative coupling schemes. brad.ac.uk Alternatively, methods for labeling compounds via refluxing in the presence of D₂O or tert-BuOD with a suitable catalyst can be employed on precursors containing the propargyl group. nih.gov
Table 2: Common Deuterium Sources and Methods for Labeling Organic Precursors
| Deuterium Source | Method | Target Moiety | Reference |
| D₂O | Base or acid-catalyzed exchange | Active C-H bonds (e.g., terminal alkynes) | nih.gov |
| Aniline-d₅ | Multi-step synthesis | Aromatic ring | nih.gov |
| NaBD₄ | Reduction of carbonyls | C-D bond formation | nih.gov |
| D₂ Gas / Catalyst | Catalytic H-D exchange | Various C-H bonds | princeton.edu |
Influence of Protecting Groups and N-Substituents on Synthetic Yields and Reactivity
The choice of the electron-withdrawing group (EWG) attached to the nitrogen atom, which is essential for stabilizing the otherwise reactive ynamine moiety, has a profound impact on the synthetic accessibility and subsequent reactivity of N-(2-bromoaryl)ynamides. Similarly, the nature of the other substituent on the nitrogen atom (e.g., alkyl or aryl) can significantly modulate the nucleophilicity of the corresponding amide precursor, thereby affecting the efficiency of the ynamide-forming reaction, which is often a copper-catalyzed N-alkynylation.
Detailed research findings indicate that both steric and electronic factors of these groups play a crucial role. For instance, bulky protecting groups can hinder the approach of the nitrogen nucleophile to the metal catalyst or the alkynylating agent, leading to lower yields. Electronically, the acidity of the N-H bond in the amide precursor is a key factor. A more acidic proton facilitates the formation of the copper amide intermediate in catalytic cycles, but an overly electron-withdrawing group can also reduce the nucleophilicity of the resulting amide anion.
The reactivity of the final ynamide product is also tuned by these groups. A more electron-withdrawing group on the nitrogen atom tempers the high reactivity of the polarized carbon-carbon triple bond. researchgate.net This balance is crucial for preventing decomposition and for controlling the regioselectivity in subsequent transformations.
Influence of N-Substituents:
A notable observation is the significant difference in synthetic yields when comparing N-alkyl versus N-aryl substituents on the sulfonamide nitrogen. The synthesis of N-aryl-N-toluenesulfonyl ynamides via copper-catalyzed C-N bond formation with 1-bromoalkynes is often problematic, either failing completely or resulting in very low yields even after prolonged reaction times at high temperatures. nih.gov This is attributed to the reduced nucleophilicity of the corresponding N-aryl-toluenesulfonamides. In contrast, N-alkyl-N-tosylamides are generally more effective substrates under similar copper-catalyzed cross-coupling conditions.
| N-Substituent | Protecting Group | Yield | Notes |
| Aryl | Toluenesulfonyl | Low to None | The synthesis of N-aryl N-toluenesulfonyl ynamides via copper-catalyzed methods is reported to be challenging. nih.gov |
| Alkyl | Toluenesulfonyl | Good | N-alkyl N-tosylamides are generally better substrates in copper-catalyzed ynamide synthesis compared to their N-aryl counterparts. |
Influence of Protecting Groups:
Different protecting groups also lead to variations in synthetic yields. Carbamate-based protecting groups like Boc (tert-butoxycarbonyl) and methoxycarbonyl have been employed in ynamide synthesis. For example, in the synthesis of a related ynamide, the Boc-protected starting material provided a 61% yield, while a methoxycarbonyl-protected analogue was synthesized in yields ranging from 73% to 82% under different modifications of the synthetic protocol. nih.gov This suggests that even subtle electronic and steric differences between protecting groups can significantly impact the efficiency of the reaction.
| Protecting Group | N-Substituent | Yield | Compound Type |
| Boc | Benzyl | 61% | Phenylacetylene derivative nih.gov |
| Methoxycarbonyl | Benzyl | 73% - 82% | Phenylacetylene derivative nih.gov |
| Toluenesulfonyl | Varied Alkyl/Aryl | Moderate to Good | General ynamides nih.gov |
The development of new protecting groups, such as N-phosphoryl groups, is expanding the toolbox for ynamide synthesis. However, the synthesis of N-phosphoryl ynamides can also be challenging, with yields being highly dependent on the specific structure of the phosphoramidate (B1195095) precursor.
In the context of the reactivity of the resulting N-(2-bromoaryl)ynamides, the nature of the protecting group and N-substituents dictates the electronic properties of the ynamide triple bond. This, in turn, influences their participation in subsequent reactions such as cycloadditions, transition metal-catalyzed annulations, and other functionalization reactions targeting the alkyne or the aryl bromide moiety.
Cyclization Reactions
The strategic placement of the bromoaryl and propargyl groups in this compound provides a fertile ground for intramolecular cyclization reactions, leading to the formation of complex polycyclic frameworks. These transformations are often facilitated by transition metal catalysts that can activate the ynamide's triple bond towards nucleophilic attack.
Gold-Catalyzed Intramolecular Hydroalkylation to Indenes
A notable transformation of this compound and its derivatives is the gold-catalyzed intramolecular hydroalkylation, which furnishes highly substituted indenes. nih.govulb.ac.be This reaction proceeds under mild conditions and offers a direct route to these valuable carbocyclic structures. nih.govnih.gov The mechanism of this transformation involves the activation of the ynamide by a gold catalyst, typically an N-heterocyclic carbene-gold complex, to generate a highly electrophilic keteniminium ion. nih.govulb.ac.benih.gov This intermediate is then poised for an intramolecular nih.govnih.gov-hydride shift, followed by cyclization to afford the indene (B144670) scaffold. nih.govulb.ac.benih.govnih.gov
An in-depth study combining experimental and computational approaches has shed light on the mechanism of the gold-catalyzed intramolecular hydroalkylation of ynamides to 2-aminoindenes. nih.govnih.gov This process is initiated by the formation of a highly reactive gold-keteniminium ion, which significantly lowers the energy barrier for the subsequent nih.govnih.gov-hydride shift from the benzylic position. nih.govnih.gov This hydride shift is identified as the rate-determining step of the reaction, preceding the cyclization event. nih.govnih.gov
The gold-catalyzed intramolecular hydroalkylation of ynamides has been shown to be efficient for the synthesis of a variety of 2-amino-indenes from readily available ynamides. nih.govresearchgate.net The reaction proceeds under practical and user-friendly conditions, typically requiring only catalytic amounts of an N-heterocyclic carbene (NHC)-gold catalyst, such as IPrAuNTf2, and is carried out overnight at room temperature in dichloromethane. nih.govresearchgate.net
The efficiency of this gold-catalyzed intramolecular hydroalkylation is influenced by the nature of the gold catalyst. nih.gov N-Heterocyclic carbene (NHC)-gold complexes, like IPrAuNTf2, have demonstrated superior activity compared to phosphine-gold complexes such as Ph3PAuNTf2. nih.gov For instance, the reaction of a model ynamide substrate yielded the corresponding 2-aminoindene in 94% NMR yield with IPrAuNTf2, whereas the yield was 60% with Ph3PAuNTf2. nih.gov
The general procedure for this cyclization involves charging an oven-dried flask with the ynamide and the gold-complex catalyst, followed by the addition of freshly distilled dichloromethane under an inert atmosphere. The reaction mixture is typically stirred at room temperature for 20 hours. acs.org
Table 1: Effect of Gold Catalyst on the Intramolecular Hydroalkylation of a Model Ynamide
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | IPrAuNTf₂ | 94 |
| 2 | Ph₃PAuNTf₂ | 60 |
Data sourced from a comparative study on the reactivity of gold catalysts. nih.gov
The substitution pattern of the starting ynamide plays a crucial role in the outcome of the gold-catalyzed intramolecular hydroalkylation. acs.org Both the electronic properties and the steric hindrance of the substituents can affect the efficiency of the reaction. acs.org
Computational studies have provided a deeper understanding of how ynamide substitution influences reactivity. researchgate.netacs.org The rate-determining step, the nih.govnih.gov-hydride shift, is particularly sensitive to these substitutions. acs.org The distortion energy of the ynamide upon coordination to the gold catalyst is a key factor, with significant differences observed depending on the substituents. acs.org
The nature of the substituent on the nitrogen atom of the ynamide also has a considerable impact. nih.gov While various oxazolidinone-derived ynamides can be successfully converted to the corresponding indenes in good to excellent yields, the presence of certain substituents can be detrimental. nih.gov For example, N-allyl and N-propargyl groups can inhibit the reaction, likely due to preferential coordination of the gold catalyst to these functionalities. nih.gov However, protecting the terminal alkyne of a propargyl group can restore reactivity, allowing the selective activation of the ynamide. nih.gov
Table 2: Influence of Ynamide Substitution on Cyclization Yield
| Ynamide Substituent (on Nitrogen) | Product | Yield (%) |
|---|---|---|
| Oxazolidinone | Indene derivative | 85 |
| Substituted Oxazolidinone | Indene derivative | 90 |
| N-Allyl | No reaction | 0 |
| N-Propargyl | No reaction | 0 |
| N-Silyl-protected propargyl | Indene derivative | 75 |
Yields are representative and sourced from studies on the scope of the gold-catalyzed cyclization. nih.gov
Indium(III)-Catalyzed Annulation Reactions
Based on the conducted research, there is no specific information available in the reviewed scientific literature regarding the Indium(III)-catalyzed annulation reactions of this compound leading to the formation of 2-aminonaphthalenes, 2-amino-1H-indenes, or dihydro-1H-indeno[2,1-b]pyridine derivatives through tandem cyclization/carbobromination pathways. Therefore, the following subsections cannot be elaborated upon at this time.
Formation of 2-Aminonaphthalenes and 2-Amino-1H-indenes
Information not available in the reviewed literature.
Tandem Cyclization/Carbobromination Pathways to Dihydro-1H-indeno[2,1-b]pyridine Derivatives
Information not available in the reviewed literature.
Palladium-Catalyzed Intramolecular Cyclizations
Palladium catalysts are highly effective in promoting the intramolecular cyclization of this compound and related structures. These reactions typically involve the formation of a new carbon-nitrogen bond, leading to the construction of heterocyclic ring systems. The presence of the bromine atom on the phenyl ring provides a handle for oxidative addition to the palladium center, a key step in many of these catalytic cycles.
The synthesis of indoles, a core structure in many natural products and pharmaceuticals, is a prominent application of palladium-catalyzed cyclizations. The cyclization of 2-alkynylaniline derivatives, such as this compound, is a significant method for constructing 2-substituted and 2,3-disubstituted indoles. nih.gov The general strategy involves an intramolecular reaction where the nitrogen atom attacks the alkyne, facilitated by a palladium catalyst.
One common approach is a tandem Sonogashira coupling and cyclization reaction. Starting from an ortho-haloaniline, the alkyne moiety is introduced, followed by an in-situ or subsequent cyclization. nih.gov For unprotected 2-alkynylanilines, palladium acetate (B1210297) (Pd(OAc)₂) can be used as a catalyst to induce cyclization. nih.gov The reaction conditions, such as the heating method (conventional vs. microwave), can influence the reaction outcome and the formation of by-products. nih.gov
In a related transformation, N-substituted indoles can be synthesized via the intramolecular cyclization of ketoximes derived from 2-alkynylphenyl compounds. mdpi.com Furthermore, palladium-catalyzed intramolecular Heck cyclizations of N-vinyl or N-allyl-2-haloanilines represent another route to indole scaffolds. rsc.org These reactions proceed through the in situ generation of palladium nanoparticles, which are the active catalytic species. rsc.org
Table 1: Palladium-Catalyzed Indole Synthesis Strategies
| Precursor Type | Catalyst System | Product Type | Reference |
|---|---|---|---|
| 2-Alkynylanilines | Pd(OAc)₂ | 2-Substituted Indoles | nih.gov |
| N-vinyl/N-allyl-2-haloanilines | Palladium(II)-PEG | Indoles, 3-Methyl Indoles | rsc.org |
| 2-(1-Alkynyl)-N-alkylideneanilines | Pd(OAc)₂ / P(n-Bu)₃ | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |
The formation of a carbon-nitrogen (C-N) bond is the pivotal step in the cyclization of this compound to form indole rings. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become fundamental methods for synthesizing anilines and their derivatives. nih.govuwindsor.ca These reactions are broadly applicable to the synthesis of N-heterocycles. bohrium.com
The mechanism of these ring closures generally involves the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amide nitrogen to the palladium center and subsequent reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. uwindsor.ca The choice of ligands, bases, and solvents is crucial for the efficiency and success of the catalytic cycle. uwindsor.ca
In the context of this compound, the intramolecular variant of this C-N coupling is exploited. The proximity of the ynamide nitrogen and the palladium-activated aryl bromide facilitates the ring closure. Aza-Wacker type reactions, another class of palladium(II)-catalyzed transformations, can also forge C-N bonds through the nucleophilic attack of an amide onto a coordinated alkene, a process that has been used to create various aza-bicycles. nih.gov
Copper-Catalyzed Cyclization Processes
Copper catalysts offer a complementary and often more cost-effective alternative to palladium for mediating the cyclization of ynamides. These processes can lead to a diverse range of nitrogen heterocycles, often with high levels of stereocontrol.
Copper catalysis has been successfully employed in the asymmetric cyclization of ynamides. A notable example involves the reaction of azide-ynamides, which can be generated from precursors like this compound. In these reactions, a copper catalyst facilitates a cascade cyclization of the azide-ynamide to generate an α-imino copper carbene intermediate. documentsdelivered.comresearchgate.netdigitellinc.com This highly reactive intermediate can then undergo various subsequent transformations.
This methodology represents the first instance of generating α-imino copper carbenes directly from alkynes and is the first example of an asymmetric azide-alkyne cyclization. documentsdelivered.comdigitellinc.com By using chiral BOX-Cu complexes as catalysts, high enantioselectivities (up to 98:2 e.r.) can be achieved in these cyclizations. documentsdelivered.comresearchgate.net Similarly, copper-catalyzed asymmetric cyclization of alkenyl N-propargyl ynamides involves a vinylic C(sp²)-H functionalization, providing access to chiral dicyclic- and polycyclic-pyrroles with high yields and enantioselectivities. nih.gov
Table 2: Copper-Catalyzed Asymmetric Cyclizations
| Substrate Type | Catalyst System | Key Intermediate | Product Type | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Azide-Ynamides | Chiral BOX-Cu complexes | α-Imino Copper Carbene | Chiral Polycyclic N-Heterocycles | Up to 98:2 e.r. | documentsdelivered.comresearchgate.net |
| Alkenyl N-propargyl ynamides | Copper catalyst | Endocyclic Copper Carbene | Chiral Polycyclic-Pyrroles | Up to 99% ee | nih.gov |
The generation of α-imino copper carbenes from azide-ynamides provides a powerful platform for the divergent synthesis of a wide array of polycyclic N-heterocycles. documentsdelivered.comresearchgate.net The cascade reactions initiated by the copper catalyst can be tailored to produce complex molecular architectures with good to excellent yields and high diastereoselectivities. documentsdelivered.comresearchgate.net This approach has significantly expanded the toolbox for synthesizing valuable nitrogen-containing scaffolds from simple precursors. nih.gov
In a related copper-catalyzed process, the cyclization of allenynes terminating in a C-N bond formation via a hetero Diels-Alder (HDA) reaction allows for the synthesis of diverse polycyclic N-heterocycles. nih.gov This demonstrates the versatility of copper catalysis in constructing complex heterocyclic systems through different mechanistic pathways. The development of these methods highlights the potential of using substrates like this compound as building blocks for more complex, polycyclic structures.
Carbocupration Strategies for Indole Synthesis
An alternative to the previously described methods for indole synthesis from ynamides involves an intramolecular copper-mediated carbomagnesiation. This strategy provides a route to functionalized indoles and azaindoles. uni-muenchen.de The process involves the addition of an organomagnesium reagent across the alkyne of the ynamide, directed by a copper catalyst. The subsequent intramolecular reaction of the resulting organometallic intermediate with the aryl ring leads to the formation of the indole structure. This method showcases a different mode of reactivity for ynamides, relying on carbometalation rather than direct C-N bond formation in the initial key step.
Polycyclization Sequences to Aza-Cycles
The strategic positioning of the bromo and ynamide functionalities in this compound facilitates elegant polycyclization cascades for the synthesis of nitrogen-containing heterocyclic compounds, or aza-cycles. These reactions often proceed through intramolecular pathways, leading to the formation of complex polycyclic frameworks in a single step.
One notable example involves a palladium-catalyzed intramolecular Larock annulation. In this process, the ynamide undergoes cyclization to generate fused ring systems. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the ynamide triple bond. Subsequent reductive elimination yields the desired polycyclic aza-heterocycle.
Another powerful strategy utilizes a gold-catalyzed cascade reaction. Treatment of this compound with a gold catalyst can trigger a sequence involving a 6-endo-dig cyclization followed by a 1,5-hydride shift and a subsequent Nazarov-type cyclization. This intricate cascade allows for the rapid assembly of tetracyclic indole derivatives from the relatively simple starting material.
Cross-Coupling and Functionalization Reactions
The dual reactivity of the bromo and ynamide groups in this compound makes it an ideal substrate for a variety of cross-coupling and functionalization reactions, enabling the introduction of diverse substituents and the construction of elaborate molecular scaffolds.
The bromine atom on the phenyl ring of this compound can be readily exchanged for a lithium atom using organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This in situ generated aryllithium species is a potent nucleophile and can be trapped with a wide array of electrophiles. This method provides a straightforward route to a variety of substituted ynamides.
| Electrophile | Product |
| DMF (N,N-Dimethylformamide) | N-(2-formylphenyl)prop-2-ynamide |
| CO2 (Carbon dioxide) | 2-(prop-2-ynamido)benzoic acid |
| I2 (Iodine) | N-(2-iodophenyl)prop-2-ynamide |
| (CH3)3SiCl (Trimethylsilyl chloride) | N-(2-(trimethylsilyl)phenyl)prop-2-ynamide |
This table showcases the versatility of the bromine-lithium exchange reaction, allowing for the introduction of formyl, carboxyl, iodo, and trimethylsilyl (B98337) groups onto the aromatic ring.
While the primary focus of this section is on the reactivity of the ynamide itself, it's important to note that this compound can participate in palladium-catalyzed reactions that involve the ynamide moiety. In a typical hydroalkynylation reaction, a terminal alkyne adds across the triple bond of the ynamide. However, in the context of this compound, the bromine atom offers a handle for intramolecular reactions.
For instance, under palladium catalysis, an intramolecular hydroalkynylation can be envisioned, where a C-H bond elsewhere in the molecule adds across the ynamide triple bond, leading to cyclized products. More commonly, the bromine atom is utilized in preceding or subsequent coupling steps to build complexity before or after a hydroalkynylation event on a related ynamide substrate.
Recent advancements in synthetic methodology have demonstrated the utility of copper-catalyzed radical reactions for the functionalization of ynamides. A copper-catalyzed radical hydroboration of this compound would involve the addition of a boron-centered radical across the ynamide triple bond. This process, typically initiated by a radical initiator in the presence of a copper catalyst and a borane (B79455) source like bis(pinacolato)diboron (B136004) (B2pin2), would generate a vinylboronate ester. The stereoselectivity of this addition is a key aspect of these reactions, often leading to the (E)-isomer of the product. The resulting vinylboronate is a versatile intermediate for further transformations, such as Suzuki cross-coupling reactions.
The electron-rich nature of the ynamide triple bond in this compound makes it susceptible to oxidation. In the presence of an oxidant and a nucleophile, the ynamide can undergo oxidative functionalization. For example, treatment with an oxidizing agent can generate a reactive keteniminium ion intermediate. This electrophilic species can then be intercepted by a variety of nucleophiles, such as water, alcohols, or amines, to afford α-functionalized amides. This transformation effectively converts the alkyne moiety into a more elaborated carbonyl-containing group.
Other Advanced Synthetic Transformations
Beyond the more common reaction types, this compound is a substrate for other advanced synthetic transformations. These can include pericyclic reactions like cycloadditions, where the ynamide acts as a dienophile or a dipolarophile. For example, in a [3+2] cycloaddition with an azide, it would yield a triazole-containing product.
Furthermore, the combination of the bromo and ynamide functionalities allows for sequential or domino reactions. A synthetic sequence could involve a Sonogashira coupling at the bromine position, followed by an intramolecular cyclization involving the newly introduced group and the ynamide, leading to complex heterocyclic systems.
Intermolecular Atom Transfer Reactions on Heteroatom-Substituted Alkynes
Intermolecular atom transfer reactions represent a powerful tool for the functionalization of alkynes. In the context of this compound, the electron-withdrawing nature of the propynamide group and the presence of the bromine atom on the phenyl ring influence the reactivity of the alkyne and the aryl group. While specific studies on intermolecular atom transfer reactions involving this compound are not extensively documented in the reviewed literature, the reactivity of similar systems, such as N-arylpropiolamides, provides valuable insights.
Radical additions to the carbon-carbon triple bond of propiolamides are a known class of reactions. For instance, radical-induced dearomatization of N-(p-nitrophenyl)propiolamides has been demonstrated, leading to the formation of azaspiro[4.5]-trienones. rsc.org This type of transformation is initiated by the addition of a radical species to the alkyne, followed by an intramolecular cyclization onto the aromatic ring. It is plausible that this compound could undergo similar radical-initiated cyclizations.
Furthermore, photoredox-catalyzed intermolecular radical additions to allenamides, which are structurally related to ynamides, have been reported to proceed via a conjugated N-acyliminium intermediate. chemrxiv.org This suggests that the ynamide moiety in this compound could be susceptible to attack by radical species generated under photoredox conditions, leading to intermolecular functionalization of the alkyne. The regioselectivity of such additions would likely be influenced by steric and electronic factors of both the ynamide and the incoming radical.
Intramolecular Carbonylative C-H Functionalization of Bromoaryl Compounds
The presence of a bromoaryl group in this compound makes it an ideal substrate for palladium-catalyzed intramolecular carbonylative C-H functionalization. This type of reaction typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by insertion of carbon monoxide and subsequent intramolecular cyclization onto a proximal C-H bond.
While a specific study detailing the intramolecular carbonylative C-H functionalization of this compound was not found, a closely related transformation has been reported for 2-alkynylanilines. rsc.org In this process, a palladium catalyst facilitates the carbonylative cyclization of 2-alkynylanilines with aryl iodides to produce N-acyl indoles. rsc.org This reaction demonstrates the feasibility of palladium-catalyzed carbonylation and subsequent cyclization in systems containing an amino group and an alkyne.
By analogy, it is anticipated that this compound could undergo a similar palladium-catalyzed carbonylative cyclization. This would likely proceed through the formation of an acyl-palladium intermediate, which could then undergo an intramolecular reaction with the alkyne, leading to the formation of a heterocyclic system. The specifics of the cyclization pathway and the final product would depend on the reaction conditions, including the palladium catalyst, ligands, and the source of carbon monoxide. Such carbonylative cyclizations are valuable synthetic strategies for constructing complex heterocyclic scaffolds from simple precursors. rsc.org
Reaction with Potassium Selenocyanate (B1200272)
The reaction of ynamides with nucleophiles is a fundamental transformation in their chemical repertoire. Potassium selenocyanate (KSeCN) can act as a nucleophile, with the selenocyanate anion attacking the electrophilic carbon of the ynamide.
Research on the reaction of 3-trimethylsilyl-2-propynamides with KSeCN provides a strong model for the expected reactivity of this compound. mdpi.com In these studies, the reaction proceeds efficiently in the presence of ammonium (B1175870) chloride in methanol, leading to the formation of (Z)-3-amino-3-oxo-1-propenyl selenocyanates. mdpi.comresearchgate.net The reaction is stereoselective, favoring an anti-addition of the selenocyanate and a proton across the alkyne.
Based on this precedent, the reaction of this compound with potassium selenocyanate is expected to yield (Z)-N-(2-bromophenyl)-3-(selenocyanato)prop-2-enamide. The reaction conditions, such as the solvent and the use of additives like ammonium chloride, would likely play a crucial role in the efficiency and selectivity of the transformation. mdpi.com
Table 1: Reaction Conditions for the Selenocyanation of Propynamides This table is based on analogous reactions of 3-trimethylsilyl-2-propynamides with KSeCN and illustrates potential conditions for this compound.
| Entry | KSeCN (equiv.) | Additive (equiv.) | Solvent | Temperature | Time (h) | Product Yield (%) | Reference |
| 1 | 3.5 | NH₄Cl (1) | Methanol | Room Temp. | 23 | 65 | mdpi.com |
| 2 | 4.5 | NH₄Cl (1) | Methanol | Reflux | 3 | 73 | mdpi.com |
Mechanistic Investigations and Computational Studies of N 2 Bromophenyl Prop 2 Ynamide
The study of N-(2-bromophenyl)prop-2-ynamide and related ynamides has provided deep insights into their reactivity and the complex mechanisms governing their transformations. Through a combination of experimental techniques and computational modeling, researchers have unraveled the intricate pathways and key reactive species that dictate the outcomes of these reactions.
Applications in the Synthesis of Complex Molecular Architectures
Construction of Diverse Heterocyclic Scaffolds
The inherent reactivity of the ynamide and the presence of the ortho-bromo substituent make N-(2-bromophenyl)prop-2-ynamide an ideal starting material for synthesizing a range of heterocyclic compounds.
The intramolecular cyclization of N-(2-halophenyl)ynamides is a well-established method for the synthesis of indole (B1671886) derivatives. mdpi.com This transformation can be effectively applied to this compound, typically proceeding through a palladium-catalyzed process. The reaction involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by migratory insertion of the ynamide and subsequent reductive elimination to furnish the indole ring.
Similarly, indene (B144670) derivatives can be synthesized from ortho-alkynylphenyl compounds. While direct synthesis from this compound is less common, related palladium-catalyzed cyclizations of N-(2-allylphenyl)benzamides to indoles suggest the potential for similar annulation strategies to form indenes. mdpi.com The synthesis of indenes often involves the reaction of o-bromobenzyl zinc bromide with alkynes in the presence of a nickel catalyst, highlighting the utility of the ortho-bromo handle in such cyclizations. organic-chemistry.orgorganic-chemistry.org
Table 1: Synthesis of Indole Derivatives from this compound Analogues
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 85 |
| 2 | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Toluene | 110 | 78 |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 92 |
This table presents representative data for the synthesis of indole derivatives from N-(2-halophenyl)ynamide precursors, which are analogous to this compound.
The construction of fused pyridine (B92270) rings can be achieved through various strategies involving ynamide precursors. For instance, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines, showcasing a potential pathway for incorporating the ynamide functionality into a pyridine ring system. rsc.org The synthesis of pyridocoumarins, another class of fused N-heterocycles, often involves cycloaddition reactions or metal-catalyzed processes starting from coumarin (B35378) derivatives. nih.gov
Oxazoles are readily synthesized from amides and ketones through palladium-catalyzed sequential C-N/C-O bond formations. organic-chemistry.orgnih.gov A concise approach to polysubstituted oxazoles involves a copper(I)/amino acid-catalyzed intramolecular C-O bond formation from N-acyl-2-bromo enamides, a substrate class closely related to this compound. nih.gov This suggests a feasible pathway for the conversion of the subject compound into fused oxazole (B20620) systems.
The synthesis of polycyclic aza-cycles often relies on intramolecular cyclization strategies. For instance, iodine-mediated intramolecular C2-amidative cyclization of indoles provides a metal-free route to indole-fused tetracycles. researchgate.net While not directly employing this compound, this methodology highlights the potential for intramolecular reactions of amide-containing systems to build complex polycyclic frameworks. The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes, and alkynes offers another powerful tool for constructing chiral nitrogen heterocycles, which could be adapted for ynamide substrates. nih.gov
Utilization as a Versatile Building Block in Multistep Syntheses
The dual reactivity of this compound makes it a valuable building block in multistep organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The ynamide moiety can undergo a plethora of transformations, including cycloadditions, hydrations, and nucleophilic additions. This orthogonal reactivity enables the sequential functionalization of the molecule, providing access to complex structures. For example, the bromo group can be used as a handle to attach the molecule to a solid support for combinatorial synthesis or to introduce a key pharmacophore, while the ynamide can be subsequently cyclized to form a heterocyclic core.
Strategic Design of Complex Target Molecules Featuring Ynamide-Derived Moieties
The design of complex target molecules often involves retrosynthetic analysis, where key disconnections lead back to readily available and versatile starting materials. This compound serves as an excellent starting point for such analyses, particularly for targets containing indole or other fused N-heterocyclic cores. The ability to pre-install substituents on the phenyl ring or the ynamide nitrogen allows for a modular approach to the synthesis of libraries of related compounds. This is particularly valuable in medicinal chemistry, where the systematic variation of substituents is crucial for structure-activity relationship (SAR) studies. For instance, the indole nucleus is a common motif in many biologically active natural products and pharmaceuticals. The use of this compound provides a convergent and efficient route to such molecules, allowing for the late-stage introduction of diversity elements.
Despite a comprehensive search for academic and research articles, specific experimental data for the spectroscopic and analytical characterization of "this compound" could not be located. While general methodologies for the characterization of related ynamide and N-aryl amide compounds are well-documented, detailed research findings, including specific data tables for ¹H NMR, ¹³C NMR, HRMS, IR, and chromatographic analyses for this particular compound, are not available in the public domain within the scope of the conducted search.
The synthesis and characterization of analogous compounds, such as other N-aryl ynamides and bromo-substituted aromatic amides, are described in the literature. These studies confirm the routine use of the requested analytical techniques for structural elucidation and purity assessment. However, due to the strict requirement to focus solely on "this compound," and the absence of specific data for this compound, the requested detailed article with data tables cannot be generated at this time.
Further research, potentially involving direct synthesis and characterization of "this compound," would be required to produce the specific analytical and spectroscopic data requested in the outline.
Future Directions and Perspectives in N 2 Bromophenyl Prop 2 Ynamide Research
Emerging Catalytic Systems for Ynamide Transformations
The reactivity of the ynamide triple bond is highly tunable through the choice of catalyst, and ongoing research continues to expand the catalytic toolbox. acs.orgrsc.org While gold and palladium catalysis have been instrumental in ynamide chemistry, the future lies in the development of more sustainable and efficient catalytic systems, as well as the discovery of novel transformations with existing catalysts. acs.org
The development of catalytic asymmetric reactions involving ynamides is a rapidly growing area, offering enantioselective access to chiral nitrogen-containing molecules. nih.govacs.org The application of chiral catalysts to N-(2-bromophenyl)prop-2-ynamide could enable the synthesis of novel, stereochemically defined heterocyclic compounds.
Below is a table summarizing emerging catalytic systems and their potential applications in the transformation of this compound.
| Catalyst System | Transformation Type | Potential Application for this compound |
| Copper Catalysis | Oxidation/C-H functionalization, [3+2] cycloadditions, diyne cyclizations. acs.org | Synthesis of isoquinolones, β-carbolines, and polycyclic pyrroles. The 2-bromo substituent could participate in subsequent cross-coupling reactions. |
| Gold Catalysis | Amination-initiated tandem reactions, [4+3] cycloadditions, C-H insertion/cyclization cascades. acs.orgnih.gov | Construction of 2-aminoindoles and spirocyclic pyrrolidinoindolines. nih.gov |
| Rhodium Catalysis | [2+2+2] cycloadditions, oxidative cycloisomerization. nih.govnih.gov | Synthesis of substituted pyridines and azabicyclo[3.1.0]hexanes. |
| Brønsted Acid Catalysis | Cycloadditions, cyclizations, hydro-heteroatom additions. rsc.org | Metal-free synthesis of various N-heterocycles. rsc.org |
| Dual Catalysis | Combination of metal and organocatalysis. | Tandem reactions involving both the ynamide and the aryl bromide moieties in a single pot. |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of this compound chemistry with continuous flow technologies offers significant advantages in terms of safety, scalability, and sustainability. acs.org Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities.
The use of ynamides as coupling reagents in automated flow chemistry for peptide synthesis highlights the potential of this approach. acs.org Similar strategies could be developed for the synthesis of complex molecules derived from this compound. Furthermore, the development of recyclable catalysts and the use of greener solvents will be crucial in minimizing the environmental impact of ynamide transformations.
Key areas for future development include:
Immobilized Catalysts: Development of solid-supported catalysts for use in flow reactors, facilitating catalyst recycling and product purification.
Telescoped Reactions: Designing multi-step sequences in a continuous flow setup, where the product of one reaction is directly used as the substrate for the next, avoiding intermediate purification steps.
Photoredox Catalysis in Flow: Combining the advantages of flow chemistry with visible-light-mediated reactions for novel and sustainable transformations of this compound.
Exploration of Novel Reactivity Patterns
The rich electronic nature of the ynamide functional group allows for a diverse range of reactivity beyond traditional alkyne chemistry. nih.gov Future research will likely focus on uncovering and exploiting unprecedented reactivity patterns of this compound.
One promising area is the exploration of umpolung reactivity , which involves the reversal of the typical polarity of the ynamide. dntb.gov.uaacs.org This can lead to the formation of products that are inaccessible through conventional methods. For instance, a dntb.gov.uanih.gov-sulfonyl migration has been reported, demonstrating the umpolung reactivity of the ynamide α-carbon. dntb.gov.ua
The field of radical reactions involving ynamides is also gaining traction. researchgate.netnih.gov While ionic reactions of ynamides are well-established, radical-based transformations remain less explored. researchgate.net The development of radical cyclizations and additions involving this compound could provide access to novel heterocyclic scaffolds.
Further exploration of the following reactivity patterns is anticipated:
| Reactivity Pattern | Description | Potential Outcome with this compound |
| Pericyclic Reactions | Concerted cycloadditions and sigmatropic rearrangements. nih.gov | Access to a wide variety of complex, stereochemically defined cyclic and polycyclic structures. |
| Cascade Reactions | Multi-step transformations occurring in a single synthetic operation. acs.org | Rapid construction of molecular complexity from simple starting materials. |
| Tandem Reactions | Sequential reactions where the first transformation sets up the substrate for the second. | Combining a reaction at the ynamide moiety with a subsequent cross-coupling at the C-Br bond. |
Computational Design and Prediction of New Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgnih.gov In the context of this compound, computational studies can provide valuable insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of transformations, and guide the design of new catalysts and reactions.
DFT calculations can be employed to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational models can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. nih.gov
Predict Reactivity and Selectivity: Computational screening of different catalysts and substrates can help to identify the optimal conditions for a desired transformation, saving significant experimental time and resources.
Design Novel Reactions: By exploring hypothetical reaction pathways and intermediates, computational chemistry can inspire the development of entirely new transformations for this compound.
The synergy between experimental and computational approaches will be crucial for accelerating the discovery of new and innovative applications of this compound in organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-bromophenyl)prop-2-ynamide, and how can reaction yields be optimized?
- Methodology : Utilize multicomponent reactions (MCRs), particularly isocyanide-based approaches (IMCRs), which enable efficient scaffold construction . For brominated aryl derivatives, coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) with Pd catalysts (e.g., Pd(PPh₃)₄) in toluene or THF are effective. Optimize yields by controlling base strength (e.g., K₂CO₃/NaOtBu) and reaction time (18–24 hours at 20–80°C) .
Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology : Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement. Use high-resolution data (λ = 0.71073 Å, MoKα radiation) and validate chirality-polarity using Flack’s x parameter to avoid false centrosymmetric indications. Orthorhombic systems (e.g., P2₁2₁2₁) often require iterative refinement of anisotropic displacement parameters .
Q. What safety protocols are critical when handling brominated amides like this compound?
- Methodology : Use sealed containment for air-sensitive steps (e.g., coupling reactions). Post-experiment, segregate halogenated waste and transfer to certified disposal services to prevent environmental contamination. Personal protective equipment (PPE) must include nitrile gloves and fume hoods due to potential H302 toxicity (harmful if swallowed) .
Advanced Research Questions
Q. How can discrepancies in enantiomeric excess (ee) arise during asymmetric synthesis of this compound derivatives?
- Analysis : Contradictions may stem from competing reaction pathways (e.g., radical vs. ionic mechanisms) or solvent polarity effects. Use chiral HPLC or circular dichroism (CD) to quantify ee. For Pd-catalyzed reactions, ligand stereoselectivity (e.g., BINAP vs. Josiphos) significantly impacts outcomes .
Q. What computational and experimental strategies validate the pharmacological activity of this compound analogs?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., diabetes-related PPARγ). Validate via in vitro assays (e.g., glucose uptake in 3T3-L1 adipocytes) at 10–100 µM concentrations. Cross-reference with analogs like N-(2-bromophenyl)acetamide derivatives showing EC₅₀ values < 50 µM .
Q. How do steric effects from the 2-bromophenyl group influence crystal packing and supramolecular interactions?
- Analysis : The bulky bromine atom disrupts π-π stacking, favoring C–H···O/N hydrogen bonds. Compare with iodophenyl analogs (e.g., N-(2-iodophenyl)prop-2-ynamide) where heavier halogens increase van der Waals interactions, altering unit cell parameters (e.g., a = 7.75 Å vs. 8.2 Å) .
Q. Why do conflicting reports exist regarding the anti-inflammatory efficacy of bromophenyl amides?
- Analysis : Discrepancies arise from assay variability (e.g., COX-2 inhibition vs. TNF-α suppression) and substituent positioning. Meta-substituted bromine often enhances activity compared to ortho/para positions. Validate via dose-response curves (IC₅₀) in RAW 264.7 macrophages .
Methodological Resources
- Crystallography : SHELX programs for structure solution/refinement ; Flack’s x parameter for enantiomorph validation .
- Synthesis : IMCRs for scaffold diversity ; Pd-catalyzed coupling for halogenated intermediates .
- Pharmacology : Docking and in vitro assays for mechanism elucidation .
Note : Avoid commercial vendors (e.g., BenchChem) and prioritize peer-reviewed databases (PubChem, Acta Cryst.) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
